2,2,2-Trifluoro-1-(tetrahydrofuran-3-YL)ethanol
Overview
Description
2,2,2-Trifluoro-1-(tetrahydrofuran-3-YL)ethanol is a fluorinated organic compound with the molecular formula C6H9F3O2. It is characterized by the presence of a trifluoromethyl group and a tetrahydrofuran ring, making it a unique molecule with interesting chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(tetrahydrofuran-3-YL)ethanol typically involves the reaction of trifluoroacetaldehyde with tetrahydrofuran under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2,2,2-Trifluoro-1-(tetrahydrofuran-3-YL)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form trifluoroacetic acid.
Reduction: Reduction reactions can yield different alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.
Major Products:
Oxidation: Trifluoroacetic acid.
Reduction: Various alcohol derivatives.
Substitution: Substituted tetrahydrofuran derivatives.
Scientific Research Applications
2,2,2-Trifluoro-1-(tetrahydrofuran-3-YL)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Its unique structure makes it useful in studying enzyme interactions and protein folding.
Medicine: It is investigated for potential pharmaceutical applications due to its bioactive properties.
Industry: It is used in the production of specialty chemicals and materials with enhanced properties
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(tetrahydrofuran-3-YL)ethanol involves its interaction with various molecular targets. It can form hydrogen bonds with Lewis bases such as tetrahydrofuran and pyridine, leading to the formation of stable complexes. This interaction can influence the compound’s reactivity and biological activity .
Comparison with Similar Compounds
2,2,3,3-Tetrafluoro-1-propanol: Another fluorinated alcohol with similar properties.
2,2,2-Trifluoroethanol: A simpler fluorinated alcohol used in various chemical reactions.
Uniqueness: 2,2,2-Trifluoro-1-(tetrahydrofuran-3-YL)ethanol is unique due to the presence of both a trifluoromethyl group and a tetrahydrofuran ring, which imparts distinct chemical and physical properties. This combination makes it particularly valuable in specialized applications where both fluorination and ring structures are desired .
Properties
IUPAC Name |
2,2,2-trifluoro-1-(oxolan-3-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3O2/c7-6(8,9)5(10)4-1-2-11-3-4/h4-5,10H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPMRYUXKQGRDQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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